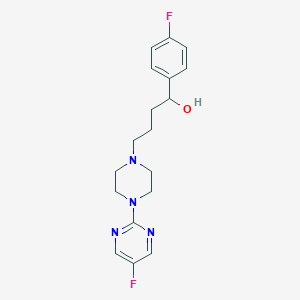

BMY 14802

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUYYZPJUGQHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909596 | |

| Record name | alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105565-56-8 | |

| Record name | α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105565-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-14802 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NB5G07JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMY 14802

For Researchers, Scientists, and Drug Development Professionals

BMY 14802, also known as BMS-181100, is a potential antipsychotic agent that has been the subject of significant preclinical and clinical investigation. This guide provides a detailed overview of its mechanism of action, focusing on its interactions with key neurotransmitter systems.

Core Mechanism of Action

This compound exhibits a multimodal mechanism of action, primarily characterized by its potent antagonism of the sigma-1 (σ₁) receptor and its agonistic activity at the serotonin (B10506) 1A (5-HT₁ₐ) receptor.[1][2][3] It displays negligible affinity for dopamine (B1211576) D₂ receptors, a key differentiator from typical antipsychotic medications.[4][5][6] The compound also shows some affinity for the 5-HT₂ and D₄ receptors.[1][3] This unique pharmacological profile suggests a novel approach to the treatment of psychosis, potentially avoiding the extrapyramidal side effects associated with D₂ receptor blockade.[4][5]

Receptor Binding Affinity

The binding profile of this compound has been characterized across various receptor subtypes. The following table summarizes the quantitative data from multiple studies.

| Receptor | Parameter | Value | Species | Reference |

| Sigma-1 | pIC₅₀ | 7.3 | - | [7] |

| 5-HT₁ₐ | pIC₅₀ | 6.7 | - | [7] |

| Dopamine D₂ | pKi | 5.48 | Human | [8] |

| Dopamine D₂ | pIC₅₀ | 5.61 | Mouse | [8] |

| Dopamine D₂ | pIC₅₀ | 5.08 - 5.31 | Rat | [8] |

| Dopamine D₂ | IC₅₀ | >10,000 nM | Rat | [6] |

Functional Activity

Sigma-1 Receptor Antagonism: this compound acts as a sigma-1 receptor antagonist.[2][9] This is evidenced by its ability to prevent behavioral sensitization induced by methamphetamine in rats, a process in which sigma receptors are believed to play a crucial role.[9] In electrophysiological studies, this compound has been shown to reverse the inhibitory effects of sigma receptor agonists on dopamine neuron firing.[10]

5-HT₁ₐ Receptor Agonism: this compound demonstrates agonist activity at 5-HT₁ₐ receptors.[2][7] This is supported by its ability to antagonize forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT₁ₐ receptor agonism.[7] Further in vivo evidence comes from studies showing that this compound inhibits the firing of serotonergic neurons in the dorsal raphe nucleus, an effect that is characteristic of 5-HT₁ₐ agonists.[11][12] This agonism at 5-HT₁ₐ receptors is also believed to contribute to its potential anxiolytic and antipsychotic effects.[11]

Signaling Pathways

The dual-action of this compound on sigma-1 and 5-HT₁ₐ receptors initiates distinct downstream signaling cascades.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the sigma-1 receptor.

-

Membrane Preparation: Guinea pig brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[13]

-

Assay Incubation: The membrane preparation is incubated with a specific sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound).[4][13][14]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay determines the functional agonism of this compound at the 5-HT₁ₐ receptor.

-

Membrane Preparation: Membranes from a cell line expressing 5-HT₁ₐ receptors or from brain tissue rich in these receptors (e.g., hippocampus) are prepared as described above.[1]

-

Assay Incubation: The membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylate cyclase), and varying concentrations of this compound.[1][15]

-

cAMP Quantification: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production is quantified. The concentration that produces 50% of the maximal inhibition (EC₅₀) is determined.[7]

This experimental setup is used to assess the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra (SNc) of anesthetized rats.

-

Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull above the target brain region.

-

Electrode Placement: A recording microelectrode is lowered into the VTA or SNc to record the extracellular action potentials of individual dopamine neurons.

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Data Recording and Analysis: The firing rate of the dopamine neurons is recorded before and after drug administration to determine the effect of this compound.[10][16]

Conclusion

This compound possesses a distinctive mechanism of action, primarily driven by its antagonist effects at sigma-1 receptors and agonist effects at 5-HT₁ₐ receptors. This profile, coupled with its low affinity for D₂ receptors, represents a departure from traditional antipsychotic drug mechanisms and has provided a valuable tool for neuropharmacological research. Although it did not proceed to market, the study of this compound has contributed significantly to the understanding of the complex neurobiology of psychosis and the potential therapeutic roles of the sigma-1 and 5-HT₁ₐ receptor systems.

References

- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMY-14802 - Wikipedia [en.wikipedia.org]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, this compound with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Sigma (sigma) antagonist this compound prevents methamphetamine-induced sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective sigma receptor agonist and antagonist affect dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a potential antipsychotic, this compound, on firing of central serotonergic and noradrenergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological effects of this compound, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of BMY 14802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as BMS-181100, is a pyrimidinylpiperazine derivative that has been investigated for its potential as an atypical antipsychotic agent.[1][2] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a unique pharmacological profile characterized by high affinity for sigma-1 (σ1) receptors and serotonin (B10506) 5-HT1A receptors.[1][2] This document provides an in-depth technical overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. Although it reached Phase III clinical trials for the treatment of psychosis, it was never marketed.[3]

Receptor Binding Affinity

This compound displays a distinct binding profile, with its most potent interactions at the sigma-1 and 5-HT1A receptors and notably weak affinity for dopamine D2 receptors.[2][4] This profile distinguishes it from classical neuroleptics and underlies its "atypical" classification. The binding affinities for various receptors are summarized in the table below.

| Receptor | pIC50 | IC50 (nM) | Radioligand | Tissue Source | Reference(s) |

| Sigma-1 | 7.3 | ~50 | Various | Mouse/Rat Brain | [1] |

| 5-HT1A | 6.7 | ~200 | [3H]8-OH-DPAT | Mouse/Rat Brain | [1] |

| Dopamine D2 | < 5 | >10,000 | [3H]spiperone | Rat Striatum | [4] |

| Dopamine D4 | - | - | - | - | [3] |

| 5-HT2 | - | - | - | - | [3] |

| Adrenergic α1 | - | - | - | - | [5] |

Table 1: Receptor Binding Affinities of this compound. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action & Signaling Pathways

The pharmacological effects of this compound are primarily attributed to its dual activity as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist.[1][5]

Sigma-1 Receptor Antagonism

This compound acts as an antagonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7] The precise downstream signaling cascade of sigma-1 receptor antagonism is complex and not fully elucidated, but it is known to modulate various neurotransmitter systems, including the dopaminergic system.[8][9] Blockade of sigma-1 receptors by this compound is thought to contribute to its antipsychotic-like effects by indirectly modulating dopamine neurotransmission.[8]

Figure 1: Proposed Signaling Pathway of this compound via Sigma-1 Receptor Antagonism. This diagram illustrates the antagonistic action of this compound on the sigma-1 receptor, leading to the modulation of dopaminergic neurons and potentially contributing to its antipsychotic properties.

5-HT1A Receptor Agonism

This compound is a functional agonist at 5-HT1A receptors.[1][10] These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11][12] In the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors are activated by this compound, leading to a decrease in the firing rate of serotonergic neurons and reduced serotonin release in projection areas like the hippocampus.[10] This action is thought to contribute to the anxiolytic and antidepressant-like effects observed with some 5-HT1A agonists.

Figure 2: this compound Signaling through the 5-HT1A Receptor. This diagram shows the agonistic effect of this compound on the 5-HT1A receptor, leading to the activation of the inhibitory G-protein (Gi), subsequent inhibition of adenylyl cyclase, and a decrease in cAMP levels, resulting in neuronal inhibition.

Pharmacological Effects on Neurotransmitter Systems

Dopaminergic System

Despite its low affinity for dopamine receptors, this compound significantly modulates the dopaminergic system.[4][8] In vivo studies have shown that this compound increases dopamine metabolism and release.[9] Electrophysiological studies have demonstrated that this compound can reverse the inhibitory effects of dopamine agonists on the firing of midbrain dopamine neurons, with a more potent effect on A10 (ventral tegmental area) neurons compared to A9 (substantia nigra) neurons.[8] This regional selectivity may underlie its potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Serotonergic System

As a 5-HT1A receptor agonist, this compound directly impacts the serotonergic system.[10] In vivo microdialysis studies have shown that systemic administration of this compound dose-dependently decreases extracellular serotonin levels in the dorsal raphe and hippocampus.[10] This effect is mediated by the activation of somatodendritic 5-HT1A autoreceptors.[10]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental paradigms.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for various receptors.

-

General Procedure:

-

Membrane Preparation: Brain tissue (e.g., rodent striatum for D2 receptors, cortex for 5-HT1A receptors) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.[13][14][15]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.[1][4]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13][14]

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Figure 3: Workflow of a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like this compound to its target receptors.

In Vivo Electrophysiology

-

Objective: To assess the effects of this compound on the firing activity of specific neuronal populations (e.g., dopaminergic neurons in the VTA and SNc).[8][16][17][18]

-

General Procedure:

-

Animal Preparation: Anesthetized rodents (typically rats) are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the brain region of interest (e.g., VTA or SNc).

-

Neuronal Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).[16][17]

-

Drug Administration: this compound is administered systemically (e.g., intravenously) or locally via microiontophoresis.

-

Data Recording and Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed.

-

In Vivo Microdialysis

-

Objective: To measure the effects of this compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions of freely moving animals.[10][19][20]

-

General Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

-

Drug Administration: this compound is administered systemically.

-

Neurochemical Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters and their metabolites.[19]

-

Behavioral Pharmacology

Conditioned Avoidance Response (CAR)

-

Objective: To assess the antipsychotic potential of this compound. This test has high predictive validity for antipsychotic efficacy.[21][22]

-

General Procedure:

-

Training: Animals (typically rats) are trained to avoid an aversive stimulus (e.g., foot shock) by performing a specific action (e.g., pressing a lever, moving to another compartment) in response to a conditioned stimulus (e.g., a light or tone).[21]

-

Drug Administration: this compound is administered prior to the testing session.

-

Testing: The ability of the drug to disrupt the avoidance response without impairing the escape response (the response to the aversive stimulus itself) is measured. A selective disruption of avoidance is indicative of antipsychotic-like activity.[21]

-

Catalepsy Test

-

Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (EPS), a common liability of typical antipsychotics.[23][24][25][26][27]

-

General Procedure:

-

Drug Administration: this compound is administered to rodents.

-

Posture Imposition: The animal is placed in an unusual posture, such as with its forepaws on an elevated bar (the "bar test").[23][26][27]

-

Measurement: The time it takes for the animal to correct its posture is measured. A prolonged maintenance of the imposed posture is indicative of catalepsy. This compound has been shown not to induce catalepsy in rats.[2]

-

Clinical Trials

This compound was advanced to Phase III clinical trials for the treatment of schizophrenia.[2][3] In a multicenter, open-label study involving patients with acute exacerbations of schizophrenia, this compound was administered at doses up to 3000 mg/day for four weeks.[2] The study failed to demonstrate significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[2] Importantly, the trial confirmed the preclinical findings of a low propensity for extrapyramidal side effects, as no significant changes in scores on the Abnormal Involuntary Movement Scale (AIMS) or the Simpson-Angus Scale were observed.[2]

Conclusion

This compound possesses a novel pharmacological profile, acting as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist with minimal affinity for dopamine D2 receptors. This profile translates to a distinct mechanism of action that modulates dopaminergic and serotonergic neurotransmission. While preclinical studies demonstrated antipsychotic-like potential with a low risk of extrapyramidal side effects, clinical trials in patients with schizophrenia did not show efficacy. Nevertheless, the study of this compound has provided valuable insights into the potential of targeting sigma-1 and 5-HT1A receptors for the development of novel psychotropic agents. Further research into compounds with similar but optimized pharmacological profiles may hold promise for the treatment of various neuropsychiatric disorders.

References

- 1. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, this compound with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMY-14802 - Wikipedia [en.wikipedia.org]

- 4. Effects of this compound, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological effects of this compound, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased release of dopamine in vivo by BMY-14802: contrasting pattern to clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. brieflands.com [brieflands.com]

- 16. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective sigma receptor agonist and antagonist affect dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Catalepsy test (Bar test) [protocols.io]

- 27. maze.conductscience.com [maze.conductscience.com]

BMY 14802: A Technical Guide to its Sigma-1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BMY 14802 for the sigma-1 receptor. The document details quantitative binding data, experimental protocols for key assays, and visual representations of experimental workflows and associated signaling pathways.

Core Focus: Sigma-1 Receptor Interaction

This compound is a compound recognized for its potent interaction with sigma receptors, exhibiting the characteristics of a sigma receptor antagonist.[1][2][3] It displays a notable affinity for the sigma-1 receptor subtype and has been investigated for its potential as an atypical antipsychotic agent.[4][5] In addition to its primary activity at sigma receptors, this compound also demonstrates affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as an agonist.[1][4][6] Its binding to dopamine (B1211576) D2 receptors is considered negligible.[5]

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized across various receptor subtypes. The following table summarizes the available quantitative data to facilitate comparison.

| Receptor | Species | Tissue/System | Radioligand | Affinity (Value) | Affinity (Unit) | Reference |

| Sigma | Not Specified | Not Specified | (+)-[3H]-3-PPP | 50.12 | IC50 (nM) | [7] |

| Sigma | Not Specified | Not Specified | Not Specified | 112 | IC50 (nM) | [2] |

| 5-HT1A | Not Specified | Not Specified | Not Specified | 199.53 | IC50 (nM) | [7] |

| Dopamine D2 | Rat | Striatum | [3H]spiperone | >10,000 | IC50 (nM) |

Note: The pIC50 values of 7.3 (sigma) and 6.7 (5-HT1A) from a cited study were converted to IC50 values for consistency.[7]

Experimental Protocols

The determination of this compound's binding affinity relies on established radioligand binding assays. These competitive binding experiments measure the ability of the unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor.

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the procedure for determining the binding affinity of a test compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.[8]

1. Membrane Preparation (from Guinea Pig Liver):

- Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

- Centrifuge the homogenate at low speed to remove cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in the assay buffer.

- Determine the protein concentration of the membrane preparation.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound).

- For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known sigma-1 ligand (e.g., haloperidol).

- For determining total binding, another set of wells should contain only the membrane preparation and the radioligand.

- Incubate the plate at 37°C for a sufficient time to reach equilibrium (typically 90-120 minutes).

3. Filtration and Quantification:

- Terminate the binding reaction by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor Competitive Binding Assay

This protocol is adapted for determining binding affinity to the sigma-2 receptor, utilizing [3H]-DTG as the radioligand.[8][9]

1. Membrane Preparation (from Rat Liver):

- The membrane preparation procedure is similar to that for the sigma-1 receptor assay, but using rat liver tissue, which has a higher density of sigma-2 receptors.

2. Binding Assay:

- The assay is set up similarly to the sigma-1 assay, but with the following key differences:

- The radioligand used is [3H]-DTG.

- To prevent the binding of [3H]-DTG to sigma-1 receptors, a "masking" agent, such as a high concentration of the sigma-1 selective ligand (+)-pentazocine, is included in all wells.[8][10]

- Incubate the plate at room temperature.

3. Filtration, Quantification, and Data Analysis:

- These steps are performed as described in the sigma-1 receptor assay protocol.

Protocol 3: Dopamine D2 Receptor Competitive Binding Assay

This protocol is for assessing the binding affinity to the dopamine D2 receptor, using [3H]spiperone as the radioligand.

1. Membrane Preparation (from Rat Striatum or Cells Expressing D2 Receptors):

- Prepare membranes from rat striatal tissue or from a cell line recombinantly expressing the dopamine D2 receptor, following a similar procedure to that described for the sigma-1 receptor.

2. Binding Assay:

- Combine the membrane preparation, [3H]spiperone, and varying concentrations of the test compound in an appropriate assay buffer.

- Define non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).

- Incubate the reaction to allow binding to reach equilibrium.

3. Filtration, Quantification, and Data Analysis:

- Follow the same procedures for filtration, quantification, and data analysis as outlined in the sigma-1 receptor assay protocol to determine the IC50 and Ki values.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Simplified signaling pathway of the Sigma-1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMY-14802 (PD048325, ZXUYYZPJUGQHLQ-UHFFFAOYSA-N) [probes-drugs.org]

- 3. BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY-14802 - Wikipedia [en.wikipedia.org]

- 5. This compound, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, this compound with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

BMY 14802: A Technical Whitepaper on its Profile as a 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 14802, also known as BMS-181100, is a pharmacological agent with a complex binding profile, primarily characterized by its dual activity as a sigma receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist.[1][2] This technical guide provides an in-depth analysis of this compound's interaction with the 5-HT1A receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. While investigated for its potential as an atypical antipsychotic, this compound did not proceed to market for this indication.[1] Nevertheless, its distinct pharmacological properties continue to make it a valuable tool for research in neuroscience and drug discovery.

Pharmacological Profile: Quantitative Data

The affinity and functional potency of this compound at the 5-HT1A receptor, along with its binding characteristics at other key central nervous system targets, are summarized below. This data is crucial for understanding its selectivity and potential physiological effects.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue/Cell Line | pIC50 | IC50 (nM) | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 6.7 | ~200 | Not Reported | [3] |

| Sigma | Not Specified | Not Specified | 7.3 | ~50 | Not Reported | [3] |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | < 5 | > 10,000 | Not Reported | [4] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

Table 2: Functional Activity of this compound

| Assay | Receptor | Cell Line/Tissue | Parameter | pEC50 | EC50 (nM) | Emax | Reference |

| Forskolin-Stimulated Adenylate Cyclase Inhibition | 5-HT1A | Not Specified | Agonist Potency | 6.2 | ~631 | Not Reported | [3] |

| Inhibition of Dorsal Raphe Neuron Firing | 5-HT1A (in vivo) | Rat | Agonist Potency | Not Applicable | ED50 = 0.19 mg/kg (i.v.) | Not Reported | [5] |

| Serotonin Release Inhibition | 5-HT1A (in vivo) | Rat Dorsal Raphe and Hippocampus | Agonist Activity | Not Applicable | Dose-dependent decrease (5-20 mg/kg) | Not Reported | [2] |

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating the potency of a drug for a specific function. Emax represents the maximum effect of the drug.

Key Experimental Methodologies

This section provides detailed protocols for two fundamental assays used to characterize the 5-HT1A receptor agonist activity of compounds like this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using the radiolabeled agonist [3H]8-OH-DPAT.

Materials:

-

Rat hippocampal tissue or cells expressing the 5-HT1A receptor

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]8-OH-DPAT (radioligand)

-

Unlabeled 8-OH-DPAT (for non-specific binding)

-

Test compound (e.g., this compound) at various concentrations

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus and scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled 8-OH-DPAT) from the total binding. Plot the specific binding as a function of the test compound concentration to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay for Functional Agonism

This protocol describes a functional assay to measure the ability of a 5-HT1A receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).

Materials:

-

Cells expressing the 5-HT1A receptor (which couples to Gi/o proteins)

-

Cell culture medium

-

Forskolin solution

-

Test compound (e.g., this compound) at various concentrations

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Lysis buffer

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the stimulation by adding a lysis buffer to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. The data should show a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC50 value from the resulting concentration-response curve to determine the potency of the agonist.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's pharmacology and the experimental procedures used in its characterization.

Conclusion

This compound exhibits a compelling pharmacological profile as a high-affinity 5-HT1A receptor agonist and sigma receptor antagonist. Its ability to modulate the serotonergic system through the inhibition of adenylyl cyclase and reduction of neuronal firing underscores its potential as a research tool for investigating the roles of these receptors in various physiological and pathological processes. The provided data and experimental protocols offer a comprehensive resource for scientists engaged in the study of 5-HT1A receptor pharmacology and the development of novel therapeutics targeting this important G-protein coupled receptor. Further research to fully elucidate the Emax of this compound at the 5-HT1A receptor would provide a more complete understanding of its functional efficacy.

References

- 1. BMY-14802 - Wikipedia [en.wikipedia.org]

- 2. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, this compound with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a potential antipsychotic, this compound, on firing of central serotonergic and noradrenergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMY 14802: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a synthetic compound with a unique pharmacological profile that has been investigated for its potential as an atypical antipsychotic agent. Unlike traditional neuroleptics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a high affinity for sigma-1 (σ₁) receptors, where it acts as an antagonist, and for serotonin (B10506) 5-HT₁A receptors, where it functions as an agonist. This dual mechanism of action confers a distinct preclinical profile, suggesting the potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its engagement with key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a fluorinated arylpiperazine derivative. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol |

| CAS Number | 105565-56-8 |

| Molecular Formula | C₁₈H₂₂F₂N₄O |

| Molecular Weight | 348.39 g/mol |

| SMILES | FC1=CC=C(C=C1)C(O)CCCN2CCN(CC2)C3=NC=C(F)C=N3 |

| InChI Key | ZXUYYZPJUGQHLQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has been described in the scientific literature. The general synthetic route involves the reaction of key intermediates to construct the final molecule. One common approach involves the alkylation of 1-(5-fluoro-2-pyrimidinyl)piperazine with a suitable 4-substituted-1-(4-fluorophenyl)butane derivative. The final step typically involves the reduction of a ketone to the corresponding alcohol, yielding this compound. For a detailed, step-by-step procedure, refer to the primary literature on the synthesis of this compound.

Pharmacological Properties

This compound's pharmacological activity is characterized by its high affinity for sigma-1 and 5-HT₁A receptors, with significantly lower affinity for dopamine D2 receptors.

Table 3: Receptor Binding Affinity of this compound

| Receptor | Affinity (IC₅₀ or pIC₅₀) | Reference Radioligand |

| Sigma-1 (σ₁) | IC₅₀: 112 nM[1] | N/A |

| Serotonin 5-HT₁A | pIC₅₀: 6.7[2] | N/A |

| Dopamine D₂ | IC₅₀: >10,000 nM[3] | [³H]spiperone[3] |

| Adrenergic α₁ | Moderate Affinity | N/A |

| Serotonin 5-HT₂ | Moderate Affinity | N/A |

| Dopamine D₄ | Moderate Affinity | N/A |

Mechanism of Action

This compound's potential antipsychotic effects are attributed to its unique mechanism of action, which deviates from that of classical neuroleptics.

-

Sigma-1 (σ₁) Receptor Antagonism: this compound acts as an antagonist at σ₁ receptors. These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and neuronal plasticity. Blockade of σ₁ receptors by this compound is thought to contribute to its antipsychotic-like effects.

-

Serotonin 5-HT₁A Receptor Agonism: this compound is an agonist at 5-HT₁A receptors.[2] Activation of these receptors, particularly presynaptic autoreceptors in the dorsal raphe nucleus, leads to a reduction in serotonin release in projection areas like the hippocampus.[4] This modulation of the serotonergic system is a key feature of several atypical antipsychotic and anxiolytic drugs.

-

Dopaminergic System Modulation: While this compound has a very low affinity for D₂ receptors, it indirectly modulates dopaminergic systems.[3] It has been shown to increase dopamine turnover and neuronal firing in mesolimbic and mesocortical pathways without inducing catalepsy, a common side effect of D₂ antagonists.[3]

Preclinical In Vivo Studies

The antipsychotic potential of this compound has been evaluated in several preclinical animal models.

Table 4: In Vivo Effects of this compound

| Model | Effect | Species |

| Conditioned Avoidance Response | Inhibition | Rat |

| Apomorphine-Induced Stereotypy | Inhibition | Rat |

| Amphetamine-Induced Hyperactivity | Attenuation[2] | Mouse |

Experimental Protocols for Key In Vivo Assays

The CAR test is a widely used preclinical screen for antipsychotic activity.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

-

Procedure: Rats are trained to avoid an aversive unconditioned stimulus (US; e.g., a 0.5 mA footshock) by responding to a conditioned stimulus (CS; e.g., a light or tone) presented for a short duration (e.g., 10 seconds) before the US. A successful avoidance is recorded if the animal moves to the other compartment during the CS presentation.

-

Drug Testing: After stable avoidance behavior is established, animals are administered this compound or vehicle prior to the test session. The number of successful avoidances is recorded. A selective suppression of the conditioned avoidance response without impairing the escape response (moving to the other compartment after the US has started) is indicative of antipsychotic-like activity.

This assay assesses the ability of a compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine (B128758).

-

Procedure: Rats are pre-treated with this compound or vehicle. After a set period, they are administered a subcutaneous injection of apomorphine (e.g., 1.25 mg/kg).

-

Observation: Immediately following apomorphine administration, animals are placed in individual observation cages, and their behavior is scored at regular intervals (e.g., every 10 minutes for 1 hour) for the presence and intensity of stereotyped behaviors such as sniffing, licking, and gnawing. A reduction in the stereotypy score in the this compound-treated group compared to the vehicle group indicates antidopaminergic activity.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific intracellular signaling cascades.

Sigma-1 (σ₁) Receptor Signaling

As a σ₁ receptor antagonist, this compound blocks the downstream effects of σ₁ receptor activation. The σ₁ receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling and interacts with various ion channels and other proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

BMY 14802: A Technical Guide to its History, Development, and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMY 14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a novel psychoactive compound that emerged from the drug discovery programs of Bristol-Myers Squibb. Initially investigated as a potential antipsychotic agent, its unique pharmacological profile, characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors with negligible interaction with dopamine (B1211576) D2 receptors, set it apart from typical neuroleptics. This technical guide provides an in-depth review of the history, development, and core mechanistic properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The quest for atypical antipsychotic drugs with improved side-effect profiles led to the exploration of non-dopaminergic targets. This compound was developed in this context, with the hypothesis that modulating sigma and serotonin receptor systems could achieve antipsychotic efficacy without the extrapyramidal symptoms associated with D2 receptor antagonism. While it showed promise in preclinical models, this compound ultimately did not demonstrate significant efficacy in clinical trials for schizophrenia.[1] Nevertheless, its development and investigation have contributed valuable insights into the roles of sigma and 5-HT1A receptors in psychosis and have made it a widely used research tool to probe these systems.

History and Development

This compound was synthesized and characterized by Bristol-Myers Squibb as part of a series of 1-(pyrimidin-2-yl)piperazine derivatives. The rationale for its development was rooted in the growing understanding of the potential role of sigma receptors in the pathophysiology of psychosis. Preclinical studies in the late 1980s and early 1990s established its unique binding profile and its atypical antipsychotic-like effects in animal models. These promising early findings led to its advancement into clinical trials for the treatment of schizophrenia. However, a multicenter, uncontrolled study in patients with acute exacerbations of schizophrenia, using doses up to 3000 mg/day for up to four weeks, failed to show a significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale and Clinical Global Improvement scores.[1] Despite its clinical failure, this compound remains a valuable pharmacological tool.

Synthesis

The chemical synthesis of this compound, or α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, has been described in the scientific literature. A key final step in a reported synthesis route involves the reduction of the ketone precursor, 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butanone, using a reducing agent such as sodium borohydride (B1222165) to yield the final alcohol product, this compound.[2]

Pharmacological Profile

This compound's pharmacological activity is primarily defined by its high affinity for sigma receptors, where it acts as an antagonist, and its moderate affinity for 5-HT1A receptors, where it functions as an agonist.[2][3] A critical feature of its profile is its very low affinity for dopamine D2 receptors, which distinguishes it from classical antipsychotic medications.[4][5]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors.

| Receptor | Radioligand | Tissue Source | Species | IC50 (nM) | pIC50 | Reference |

| Sigma | (+)-[3H]-3-PPP | Brain | N/A | 112 | 7.3 | [6] |

| 5-HT1A | [3H]8-OH-DPAT | N/A | N/A | N/A | 6.7 | [6] |

| Dopamine D2 | [3H]Spiperone | Striatum | Rat | >10,000 | <5 | [5] |

Mechanism of Action and Signaling Pathways

The dual action of this compound as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist results in the modulation of multiple downstream signaling pathways.

Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7] As an antagonist, this compound inhibits the function of this receptor, which is known to modulate calcium signaling and interact with various ion channels and other signaling proteins.[8][9][10][11] By blocking the sigma-1 receptor, this compound can influence neuronal excitability and plasticity.

5-HT1A Receptor Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via inhibitory G-proteins (Gi/o).[12][13] As an agonist, this compound activates this receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in neuronal firing, and the closing of voltage-gated calcium channels.[12][13]

Key Preclinical and Clinical Findings

Preclinical Studies

A range of preclinical studies were conducted to evaluate the antipsychotic potential of this compound. These studies utilized various animal models to assess its effects on behaviors relevant to psychosis.

The CAR test is a classical screening method for antipsychotic drugs. In this paradigm, animals learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone). This compound has been shown to decrease successful avoidance responses in a dose-dependent manner without affecting the escape response, a profile consistent with atypical antipsychotic activity.[6]

Experimental Protocol: Conditioned Avoidance Response

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild footshock. A tone generator serves as the conditioned stimulus.

-

Procedure:

-

Acquisition: Rats are trained over multiple sessions. Each trial begins with the presentation of a tone (conditioned stimulus) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the tone, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, a mild footshock (unconditioned stimulus) is delivered through the grid floor until the rat escapes to the other compartment.

-

Drug Testing: Once stable avoidance behavior is established, rats are administered this compound or vehicle intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) a set time before the test session.

-

-

Data Analysis: The number of avoidance responses, escape latencies, and inter-trial crossings are recorded and analyzed to determine the effect of the compound.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. Studies using this technique have shown that this compound can modulate serotonergic and dopaminergic systems. For example, systemic administration of this compound has been shown to decrease extracellular serotonin levels in the dorsal raphe and hippocampus, consistent with its 5-HT1A agonist activity.[3]

Experimental Protocol: In Vivo Microdialysis

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., dorsal raphe nucleus or striatum).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) and changes in neurotransmitter levels from baseline are measured.

Clinical Trial

An uncontrolled, multicenter clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with acute exacerbations of schizophrenia.[1]

-

Study Design: After a one-week single-blind placebo lead-in, 28 patients were treated with this compound for up to four weeks.[1]

-

Dosage: The dosage of this compound was titrated up to a maximum of 3000 mg/day.[1]

-

Primary Outcome Measures: Efficacy was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

-

Results: The study found no significant improvement in psychiatric symptoms as measured by the BPRS or CGI. Importantly, there were no significant changes in involuntary movements or extrapyramidal symptoms, confirming its low propensity for these side effects.[1]

Conclusion

This compound represents a significant milestone in the exploration of novel targets for antipsychotic drug development. Its unique profile as a high-affinity sigma receptor antagonist and a 5-HT1A receptor agonist with minimal D2 receptor interaction offered a promising alternative to conventional neuroleptics. While it did not achieve clinical success for schizophrenia, the extensive research conducted on this compound has profoundly advanced our understanding of the complex roles of the sigma and 5-HT1A receptor systems in brain function and psychiatric disorders. It continues to be an invaluable tool for researchers seeking to unravel the intricacies of these systems and to identify new therapeutic strategies for mental illness. This technical guide provides a consolidated resource of its history, pharmacology, and experimental investigation to aid in these future research endeavors.

References

- 1. This compound, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMY-14802 - Wikipedia [en.wikipedia.org]

- 3. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and PET studies of fluorine-18-BMY 14802: a potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, this compound with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

BMY 14802: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as BMS-181100, is an atypical antipsychotic agent that has been the subject of significant research in the context of schizophrenia.[1] Unlike conventional neuroleptics that primarily act on dopamine (B1211576) D2 receptors, this compound exhibits a unique pharmacological profile, characterized by its potent antagonism of the sigma-1 (σ1) receptor and agonism of the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] This dual mechanism of action has positioned this compound as a compound of interest for potentially treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Although it reached Phase III clinical trials, it was never brought to market.[1][5] This guide provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Core Properties of this compound

This compound is chemically identified as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol.[6] Its primary mechanism of action is centered on its high affinity for sigma-1 and 5-HT1A receptors, with negligible affinity for dopamine D2 receptors, a characteristic that distinguishes it from typical antipsychotics.[6][7][8]

Quantitative Data

The following tables summarize the receptor binding affinities and effective doses of this compound reported in various preclinical and clinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Affinity Metric | Value | Reference |

| Sigma-1 | pIC50 | 7.3 | [3] |

| Sigma-1 | IC50 | 112 nM | [4] |

| 5-HT1A | pIC50 | 6.7 | [3] |

| Dopamine D2 | IC50 | > 10,000 nM | [8] |

Table 2: Effective Doses of this compound in Preclinical and Clinical Studies

| Study Type | Animal Model/Population | Dose Range | Observed Effect | Reference |

| Preclinical (in vivo) | Mouse | 3-15 mg/kg | Generalization to 8-OH-DPAT discriminative stimulus | [3] |

| Preclinical (in vivo) | Rat | 5, 10, 20 mg/kg | Reversal of amphetamine-induced changes in neostriatal activity | [9] |

| Preclinical (in vivo) | Rat | 15, 30 mg/kg | Prevention of methamphetamine-induced behavioral sensitization | [10] |

| Preclinical (in vivo) | Rat | 35 mg/kg/day (i.p.) | Increased neurotensin (B549771) concentrations in nucleus accumbens and caudate | [2] |

| Preclinical (in vivo) | Rat | 15 mg/kg (i.p.) for 14 days | Increased proenkephalin mRNA and decreased protachykinin mRNA in the striatum | [11] |

| Clinical Trial | Patients with acute schizophrenia | up to 3000 mg/day | No significant improvement in psychiatric symptoms | [6] |

Signaling Pathways and Mechanism of Action

This compound's potential antipsychotic effects are hypothesized to stem from its dual action on sigma-1 and 5-HT1A receptors, which indirectly modulates dopaminergic and glutamatergic neurotransmission.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for replication and further investigation.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound to specific receptors.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors), and a range of concentrations of this compound. Incubate at a specific temperature for a set time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[12]

Methamphetamine-Induced Stereotypy in Rats

This animal model is used to assess the potential antipsychotic activity of compounds by measuring their ability to antagonize the stereotypic behaviors induced by psychostimulants like methamphetamine.

Methodology:

-

Animals: Use male Sprague-Dawley or Wistar rats.

-

Acclimatization: Allow rats to habituate to the transparent observation cages for a period before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). After a predetermined time (e.g., 30 minutes), administer a subcutaneous (s.c.) or i.p. injection of methamphetamine.

-

Behavioral Scoring: Observe the rats for a set period (e.g., 2 hours) and score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale.

-

Data Analysis: Compare the stereotypy scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Latent Inhibition (Conditioned Emotional Response) in Rats

The latent inhibition paradigm is a model of attentional dysfunction, a core feature of schizophrenia. It assesses the ability of a drug to normalize the disruption of latent inhibition induced by psychostimulants.

Methodology:

-

Apparatus: Use a conditioned emotional response apparatus, which typically consists of a chamber with a drinking spout and a grid floor for delivering a mild footshock.

-

Pre-exposure Phase: On the first day, expose one group of rats to a neutral stimulus (e.g., a tone) repeatedly without any consequence. The control group is not exposed to the stimulus.

-

Conditioning Phase: On the second day, pair the neutral stimulus (the tone) with an aversive unconditioned stimulus (a mild footshock) for all groups.

-

Test Phase: On the third day, present the tone alone and measure the suppression of drinking behavior. Rats that were pre-exposed to the tone should show less suppression of drinking (i.e., latent inhibition) compared to the non-pre-exposed group.

-

Drug Treatment: To test the effect of this compound, administer the drug before the pre-exposure and/or conditioning phases. To test its ability to reverse amphetamine-induced disruption of latent inhibition, co-administer it with amphetamine.

-

Data Analysis: Calculate a suppression ratio to quantify the conditioned emotional response and compare the ratios between the different treatment groups.

In Vivo Electrophysiology in Rats

This technique is used to measure the effects of this compound on the firing activity of dopamine neurons in the midbrain (substantia nigra and ventral tegmental area).

Methodology:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest.

-

Electrode Placement: Lower a recording microelectrode into the substantia nigra or ventral tegmental area using stereotaxic coordinates.

-

Neuronal Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).

-

Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) and record the changes in the firing rate and pattern of the dopamine neurons.

-

Data Analysis: Analyze the recorded neuronal activity to determine the effects of this compound on the firing rate, burst firing, and other parameters.

Conclusion

This compound remains a significant compound in the history of schizophrenia research due to its novel mechanism of action targeting sigma-1 and 5-HT1A receptors. While it did not proceed to clinical use, the preclinical data generated for this compound have provided valuable insights into the potential of non-dopaminergic pathways for the treatment of psychosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers continuing to explore these and other innovative therapeutic strategies for schizophrenia.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Sigma receptor "antagonist" this compound increases neurotensin concentrations in the rat nucleus accumbens and caudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, this compound with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY-14802 (PD048325, ZXUYYZPJUGQHLQ-UHFFFAOYSA-N) [probes-drugs.org]

- 5. BMY-14802 - Wikipedia [en.wikipedia.org]

- 6. This compound, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound, a potential antipsychotic drug, increases expression of proneurotensin mRNA in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma receptor blockade by this compound affects enkephalinergic and tachykinin cells differentially in the striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the Antipsychotic Potential of BMY 14802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 14802 is an investigational compound that has been evaluated for its potential as an atypical antipsychotic agent. Its unique mechanism of action, centered on high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors with negligible interaction with dopamine (B1211576) D2 receptors, distinguishes it from classical and many atypical antipsychotics. This technical guide provides an in-depth overview of the preclinical and clinical investigations into the antipsychotic potential of this compound. It includes a summary of its receptor binding profile, detailed methodologies of key preclinical behavioral and neurochemical studies, and an analysis of its clinical trial outcomes. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

Introduction

The development of antipsychotic medications has evolved from first-generation agents, primarily acting as dopamine D2 receptor antagonists, to second-generation "atypical" antipsychotics with a broader receptor binding profile. The search for novel mechanisms of action that may offer improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile remains a critical area of research. This compound emerged as a compound of interest due to its potent interaction with the sigma receptor system, a protein family implicated in a variety of central nervous system functions, including psychosis.[1] This guide synthesizes the available scientific data on this compound to provide a detailed understanding of its antipsychotic potential.

Mechanism of Action and Receptor Binding Profile

This compound's primary mechanism of action is characterized by its high affinity for sigma receptors, with a notable interaction with the 5-HT1A serotonin receptor subtype.[1] Crucially, it displays negligible affinity for dopamine D2 receptors, the primary target of traditional antipsychotics.[1] This profile suggests a potential for antipsychotic efficacy without the extrapyramidal side effects commonly associated with D2 receptor blockade.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors.

| Receptor | Species | Assay Type | pKi / pIC50 (Mean) | Reference |

| σ1 | Human | 7.3 | [2] | |

| 5-HT1A | Human | 6.7 | [2] | |

| Dopamine D2 | Rat | [3H]spiperone | < 5.0 | [1] |

Note: pKi and pIC50 are logarithmic measures of binding affinity; a higher value indicates stronger binding.

Preclinical Evaluation

A battery of preclinical studies in animal models has been conducted to assess the antipsychotic-like properties of this compound. These studies have focused on models that are predictive of antipsychotic efficacy, such as the conditioned avoidance response and amphetamine-induced hyperactivity.

Conditioned Avoidance Response (CAR)

The CAR test is a well-established behavioral paradigm for screening potential antipsychotic drugs. In this test, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., an auditory cue). Effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is presented.

-

Subjects: Male rats are typically used.

-

Apparatus: A shuttle box with two compartments separated by a doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock. A conditioned stimulus (e.g., a tone or light) is presented prior to the unconditioned stimulus (footshock).

-

Procedure:

-

Acquisition Training: Rats are placed in the shuttle box and presented with the conditioned stimulus (CS) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a 0.5 mA footshock) for a short period (e.g., 5 seconds). If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded. If the rat moves after the onset of the US, an escape response is recorded. Multiple trials are conducted per session.

-

Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered this compound or a vehicle control prior to the test session. The number of avoidance and escape responses, as well as their latencies, are recorded.

-

-

Key Parameters to Measure:

-

Number of conditioned avoidance responses.

-

Latency to avoidance response.

-

Number of escape responses.

-

Latency to escape response.

-

This compound has been shown to be effective in the CAR model, producing a dose-dependent decrease in conditioned avoidance responding without significantly affecting escape responses. This profile is consistent with that of clinically effective antipsychotic drugs.

Amphetamine-Induced Hyperactivity

Psychostimulants like amphetamine induce a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. The ability of a compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.

-

Subjects: Male rats or mice are commonly used.

-